4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid
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Overview
Description
4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid is a heterocyclic compound that contains a furan ring substituted with a cyano group, a methyl group, and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with an appropriate amine.
Functional Group Modifications: The cyano and carboxylic acid groups can be introduced through nitrile and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is explored for use in organic electronics and as a building block for functional materials.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biological processes and developing new therapies[][4].
Mechanism of Action
The mechanism of action of 4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing an indole ring share some structural similarities and are also studied for their biological activities.
Furan Derivatives: Other furan-based compounds are explored for their chemical reactivity and applications in material science.
Uniqueness
4-cyano-2-methyl-5-(1H-pyrrol-1-yl)furan-3-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
4-cyano-2-methyl-5-pyrrol-1-ylfuran-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c1-7-9(11(14)15)8(6-12)10(16-7)13-4-2-3-5-13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZLONZUHJCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)N2C=CC=C2)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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